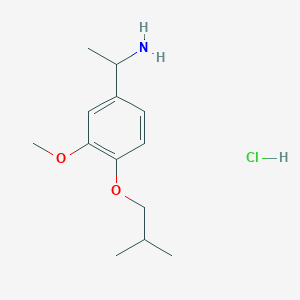

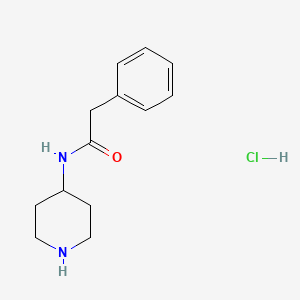

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Descripción general

Descripción

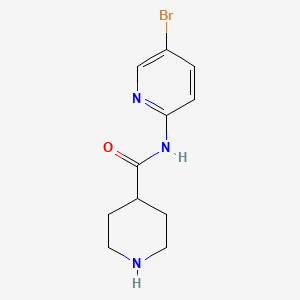

“N-ethyl-2,3-dihydro-1H-indole-5-carboxamide” is a chemical compound used for pharmaceutical testing . It has been used in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors . It is also known as a p38α MAPK-selective inhibitor .

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 190.24 .Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

- Synthesis for PET Tracers : A study described the synthesis of a tracer for positron emission tomography (PET) imaging in cancer, using a compound structurally related to N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. This research highlighted the potential of such compounds in cancer imaging technology (Wang et al., 2005).

Chemical Synthesis and Modifications

- Development of Antiarrhythmic Agents : N-ethylation of ethyl 1H-indole-2-carboxylates was explored to create potential new antiarrhythmic agents. This shows the adaptability of the compound for therapeutic uses (Javed & Shattat, 2005).

- Chemoselective Synthesis : A paper focused on the chemoselective synthesis of a related compound, showcasing its potential in creating specific receptor activators, which could have therapeutic implications (Setterholm et al., 2015).

Pharmacological Potential

- Allosteric Modulation : Research on indole-2-carboxamides, similar in structure to this compound, revealed their importance in allosteric modulation of cannabinoid receptors, impacting future drug development (Khurana et al., 2014).

- Antihypertriglyceridemic Agents : A study synthesized and evaluated N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which are structurally similar, as potent agents for treating hyperlipidemia (Shahwan et al., 2010).

Molecular and Chemical Analysis

- Conformational and Reactivity Analysis : Detailed analysis of a carboxamide derivative with antitumor activity was conducted to understand its chemical characteristics, proving the importance of such compounds in understanding molecular interactions in cancer treatment (Al-Otaibi et al., 2022).

Synthesis Techniques

Rhodium-Catalyzed Synthesis : A study utilized rhodium catalysts for the synthesis of indole-3-carboxamides, demonstrating advanced techniques for efficient synthesis of related compounds (Mizukami et al., 2016).

Amidoaluminum-Mediated Synthesis : Research on the synthesis of indole-based heterocycles using an amidoaluminum-mediated strategy showcased a novel approach in creating compounds with potential medical applications (Todd & Hossain, 2009).

Mecanismo De Acción

Target of Action

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological processes , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJWNOJRABEQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

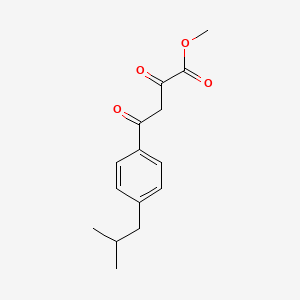

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)

![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)